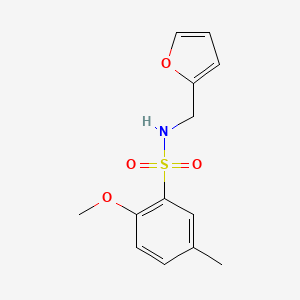

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide

説明

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-10-5-6-12(17-2)13(8-10)19(15,16)14-9-11-4-3-7-18-11/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNGMLCYYNBNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

化学反応の分析

Types of Reactions

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

作用機序

The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The furan ring may also contribute to the compound’s activity by interacting with other molecular targets.

類似化合物との比較

Key Observations :

- The target compound shares a benzenesulfonamide core with and derivatives but differs in nitrogen substituents (furan-2-ylmethyl vs. cyclohexyl/methyl or furan-3-yl-hydroxyethyl).

- Furan-containing sulfonamides () often employ chlorosulfonic acid for sulfonyl chloride intermediates, followed by amidation .

- Tetrazole derivatives () use distinct synthetic pathways, highlighting scaffold versatility for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations :

- Tetrazole derivatives exhibit exceptional potency (MIC 0.25–4 µg/mL), outperforming the reference drug ciprofloxacin .

- Sulfonamide derivatives (e.g., ) show broader structural diversity but lack quantitative MIC data in the provided evidence.

- The furan-2-ylmethyl group appears critical in both sulfonamide and tetrazole scaffolds, suggesting its role in enhancing membrane penetration or target binding.

Physicochemical and Electronic Properties

Table 3: Substituent Effects on Properties

Key Observations :

生物活性

N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its versatility and biological activity. The presence of the furan moiety, along with methoxy and methyl substituents, may enhance its pharmacological properties by influencing its interaction with biological targets.

Biological Activity Overview

-

Antimicrobial Properties :

- Sulfonamides are traditionally recognized for their antibacterial effects. Research indicates that compounds with furan and thiophene rings often exhibit antimicrobial properties, positioning N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide as a candidate for further investigation in antimicrobial drug development .

- A study highlighted that similar sulfonamide derivatives showed significant activity against various bacterial strains, including Gram-positive bacteria .

-

Enzyme Inhibition :

- The sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes. This mechanism is crucial for its potential therapeutic applications.

- Preliminary studies suggest that N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide may effectively inhibit key enzymes by binding to their active sites, thus interfering with their normal functions .

- Anti-inflammatory Activity :

The biological activity of N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Interaction : The compound likely interacts with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This can lead to reduced cellular responses associated with inflammation or infection.

- Membrane Interaction : The furan and methoxy groups may facilitate interactions with cellular membranes or proteins, enhancing the compound's ability to penetrate biological barriers and reach its targets effectively.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(furan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction parameters be optimized?

- Answer : The synthesis typically involves sulfonylation of 2-methoxy-5-methylbenzenesulfonyl chloride with furan-2-ylmethylamine. Optimization strategies include:

- Using aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to minimize hydrolysis .

- Maintaining temperatures between 0–25°C to control exothermic reactions.

- Employing coupling agents like triethylamine to enhance nucleophilic attack efficiency .

- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity.

Q. Which crystallographic techniques and software are validated for determining the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection at low temperatures (e.g., 100 K) to improve resolution.

- Refinement using SHELXL for small-molecule crystallography, accounting for potential twinning or disorder .

- Validation against the Cambridge Structural Database (CSD) to confirm bond lengths and angles, as demonstrated in analogous sulfonamide structures .

Q. What analytical techniques are effective for assessing purity and structural integrity post-synthesis?

- Answer :

- HPLC/LC-MS : Reversed-phase C18 columns resolve impurities; mass spectrometry confirms molecular ion peaks.

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups, while 2D techniques (HSQC, HMBC) map connectivity.

- Reference Data : Cross-check spectral data with NIST Chemistry WebBook entries for sulfonamide derivatives .

Advanced Research Questions

Q. How do electronic effects of methoxy and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- The electron-donating methoxy group activates the benzene ring toward electrophilic substitution but deactivates meta positions.

- Methyl groups enhance solubility without significantly altering electronic properties. Comparative studies on chloro-methoxy analogs (e.g., ) show steric effects dominate in regioselective reactions.

- Computational Insight : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) map charge distribution to predict reactive sites .

Q. What methodologies address contradictions between observed and predicted biological activity data?

- Answer : Discrepancies often arise from metabolic instability or off-target binding. Strategies include:

- In Vitro-In Vivo Correlation (IVIVC) : Track metabolites using HPLC-MS (e.g., ’s pharmacokinetic studies).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with trifluoromethoxy) to enhance metabolic stability.

- Molecular Docking : AutoDock Vina screens binding affinities against target enzymes (e.g., cyclooxygenase-2) to rationalize activity gaps .

Q. How are protein-ligand interactions characterized experimentally and computationally?

- Answer :

- Experimental :

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS).

- Computational :

- Molecular Dynamics (MD): GROMACS simulations assess binding stability over 100-ns trajectories.

- Free Energy Perturbation (FEP): Predicts binding affinity changes for structural analogs .

Q. What strategies resolve isomeric byproduct formation during synthesis?

- Answer :

- Chromatography : High-resolution LC-MS with gradient elution separates ortho/para isomers.

- Crystallography : X-ray structures of byproducts (e.g., ’s chloro-methoxy derivatives) confirm regiochemistry.

- Dynamic NMR : Variable-temperature ¹H NMR detects rotational barriers in sulfonamide linkages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。